molecular formula C12H17BrO B1270998 1-(2-Bromoethoxy)-4-tert-butylbenzene CAS No. 5952-59-0

1-(2-Bromoethoxy)-4-tert-butylbenzene

Cat. No. B1270998
CAS RN: 5952-59-0
M. Wt: 257.17 g/mol
InChI Key: FUKSVLFLNLWAFM-UHFFFAOYSA-N
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Description

“1-(2-Bromoethoxy)-2-bromobenzene” is a laboratory chemical . It’s also known as "2-Bromophenoxyethylbromide" .


Molecular Structure Analysis

The molecular formula for “1-(2-Bromoethoxy)-2-bromobenzene” is C8H8Br2O . The InChI is 1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 . The molecular weight is 279.96 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromoethoxy)-2-bromobenzene” include a molecular weight of 279.96 g/mol . The compound is considered hazardous .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1-(2-Bromoethoxy)-4-tert-butylbenzene and its derivatives are used in various synthesis processes. For instance, the compound has been utilized in the preparation of arylphosphines, demonstrating its versatility in organic synthesis (Komen & Bickelhaupt, 1996).

  • The compound's reactivity with different reagents like n-BuLi or t-BuLi, often in various solvent systems, is a subject of study. These reactions can significantly vary with changes in solvent composition, indicating the compound's utility in understanding solvent effects on chemical reactions (Bailey, Luderer & Jordan, 2006).

Material Science and Polymer Chemistry

  • In material science, derivatives of 1-(2-Bromoethoxy)-4-tert-butylbenzene have been utilized in synthesizing polyamides with flexible main-chain ether linkages. These polyamides exhibit useful levels of thermal stability and are noncrystalline, highlighting the compound's role in developing new materials (Hsiao, Yang & Chen, 2000).

  • The synthesis of novel polyimides using compounds derived from 1-(2-Bromoethoxy)-4-tert-butylbenzene has been reported. These polyimides show high glass transition temperatures and low moisture absorption, indicating potential applications in high-performance materials (Chern & Tsai, 2008).

Organic Chemistry and Catalysis

  • Research in organic chemistry includes the study of its reactivity in aromatic chlorination, providing insights into the mechanistic pathways of electrophilic and anodic chlorination of aromatic compounds (Appelbaum et al., 2001).

  • The compound's derivatives have been used in catalysis, such as in the Mizoroki-Heck reaction. This demonstrates the compound's significance in catalytic processes and the synthesis of complex molecules (Yamamoto et al., 2008).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, skin irritation, and it’s harmful if swallowed .

properties

IUPAC Name

1-(2-bromoethoxy)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKSVLFLNLWAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364626
Record name 1-(2-Bromoethoxy)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-4-tert-butylbenzene

CAS RN

5952-59-0
Record name 1-(2-Bromoethoxy)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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